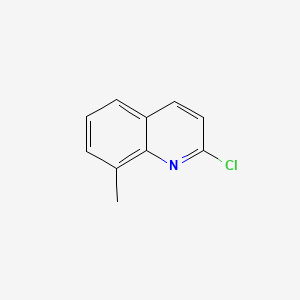

2-Chloro-8-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615753 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-85-8 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-8-methylquinoline (CAS 4225-85-8): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Within the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the quinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged structure. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] 2-Chloro-8-methylquinoline (CAS No. 4225-85-8) emerges as a particularly valuable building block for drug development professionals. The chlorine atom at the C2 position serves as a versatile synthetic handle, enabling a wide array of functionalizations through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4]

This guide provides an in-depth technical overview of 2-Chloro-8-methylquinoline, designed for researchers, chemists, and drug development scientists. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will detail its physicochemical and spectroscopic properties, provide validated protocols for its use in key synthetic transformations, and discuss its strategic importance as a scaffold in the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and research.

Core Properties

2-Chloro-8-methylquinoline is typically a yellow to brown solid at ambient temperature, with limited solubility in water but good solubility in common organic solvents like ethanol and acetone.[4] Its core physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4225-85-8 | [5] |

| Molecular Formula | C₁₀H₈ClN | [5][6] |

| Molecular Weight | 177.63 g/mol | [5][6] |

| Appearance | Yellow to Brown Solid | [4] |

| Melting Point | 59-61 °C | [7] |

| SMILES | CC1=C2C(=CC=C1)C=CC(=N2)Cl | [5] |

| InChIKey | ZLKRFLIUXVCYKM-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring (positions 3, 4) will appear in the aromatic region (δ 7.0-8.5 ppm), with multiplicities determined by their coupling relationships. The methyl protons at C8 will appear as a sharp singlet further upfield.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.6 | Singlet | 3H | 8-CH₃ |

| ~7.3-7.8 | Multiplet | 4H | Aromatic-H (H3, H5, H6, H7) |

| ~8.0-8.2 | Doublet | 1H | Aromatic-H (H4) |

¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals. The methyl carbon will be the most upfield signal, while the carbon atoms of the quinoline core will resonate in the aromatic region. The carbon atom C2, being directly attached to the electronegative chlorine, is expected to be significantly deshielded.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~18 | 8-CH₃ |

| ~122-148 | Aromatic Carbons (C3, C4, C4a, C5, C6, C7, C8a) |

| ~136 | C8 |

| ~152 | C2 |

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050-3100 | C-H Aromatic Stretch |

| 2920-2980 | C-H Aliphatic Stretch (Methyl) |

| 1580-1620 | C=N & C=C Aromatic Ring Stretch |

| ~750-850 | C-Cl Stretch |

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). A characteristic [M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or a methyl radical (·CH₃).

Synthesis and Purification

The construction of the quinoline ring system is a classic endeavor in organic chemistry. While various named reactions exist (e.g., Skraup, Doebner-von Miller), the Vilsmeier-Haack reaction provides a powerful and versatile method for synthesizing 2-chloroquinoline derivatives from acetanilides.[1][9]

General Synthetic Strategy

The synthesis of 2-chloro-3-formyl-8-methylquinoline via the Vilsmeier-Haack reaction has been reported, highlighting the feasibility of this approach.[9] The reaction proceeds by treating a substituted acetanilide with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent to build the quinoline core with the chloro- and formyl- groups pre-installed. A similar strategy starting from o-methylacetanilide could plausibly yield 2-chloro-8-methylquinoline.

General Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis, workup, and purification of a substituted quinoline like the title compound.

Caption: General laboratory workflow for synthesis and purification.

Purification Protocol

Post-synthesis, the crude 2-Chloro-8-methylquinoline often requires purification to remove unreacted starting materials and byproducts.

-

Recrystallization (Preferred for solid products):

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, hexanes/ethyl acetate).

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).

-

Procedure: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

-

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Chloro-8-methylquinoline is primarily derived from the reactivity of the C2-Cl bond. This position is electronically deficient due to the adjacent ring nitrogen, making it an excellent electrophilic site for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. 2-Chloro-8-methylquinoline is an ideal substrate for these transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species (e.g., a boronic acid) with an organohalide.[10] This reaction is invaluable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.[11]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-8-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid drives the reaction to completion, and the base is essential for activating the boronic acid for the transmetalation step.[10]

-

-

Solvent Addition: Add a degassed solvent (e.g., Dioxane, Toluene, or DMF, often with a small amount of water) via syringe.

-

Causality Insight: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The choice of solvent depends on the substrate solubility and the reaction temperature required.

-

-

Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction between an aryl halide and an amine, catalyzed by palladium.[12] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. It offers a significant advantage over classical methods (e.g., nucleophilic aromatic substitution or Goldberg reaction) by proceeding under milder conditions with a much broader substrate scope.[12][13]

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, combine 2-Chloro-8-methylquinoline (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a specialized Buchwald ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv) in a reaction vessel.[14]

-

Causality Insight: The combination of the palladium source and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[12][13] The choice of base is critical; it must be strong enough to deprotonate the amine without competing as a nucleophile.

-

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction for consumption of the starting material.

-

Workup: Cool the mixture, partition between water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting N-arylquinoline by column chromatography or recrystallization.

Applications in Research and Drug Development

The true value of 2-Chloro-8-methylquinoline lies in its application as a versatile intermediate for creating novel molecules with potential therapeutic value.

Role as a Synthetic Intermediate

The ability to selectively functionalize the C2 position allows for the systematic exploration of structure-activity relationships (SAR). By performing Suzuki or Buchwald-Hartwig reactions, researchers can rapidly generate libraries of 2-aryl- or 2-amino-8-methylquinolines. These new compounds can then be screened for biological activity. This scaffold approach is a highly efficient strategy in modern drug discovery.[15]

Biological Activity of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore. Derivatives have been successfully developed as:

-

Anticancer Agents: Many quinoline-based compounds act as kinase inhibitors or DNA intercalating agents, showing potent cytotoxic activity against various cancer cell lines.[2][16]

-

Antimalarial Drugs: Chloroquine and mefloquine are classic examples of quinoline-based drugs that have saved millions of lives.[16]

-

Antibacterial and Antifungal Agents: The quinoline core is present in several antimicrobial agents, and new derivatives continue to be explored to combat drug-resistant pathogens.[2][3]

-

Anti-inflammatory Compounds: Certain quinoline derivatives have shown potential in modulating inflammatory pathways.[1]

Reported Biological Profile

While most of its value is as a synthetic intermediate, 2-Chloro-8-methylquinoline itself has been reported to possess antioxidant properties and to inhibit monoamine oxidase (MAO) activity.[4][5] However, it has also been noted to have potential neurotoxic effects in vitro, a critical consideration for any development program.[4][5] This dual profile underscores the importance of careful toxicological evaluation during drug development.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed when handling 2-Chloro-8-methylquinoline.

Hazard Identification

The compound is classified as an irritant and is harmful if ingested or comes into contact with skin.[6]

| Hazard Class | GHS Classification | Reference(s) |

| Acute Toxicity, Oral | Warning, Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | Warning, Causes skin irritation | [6][17] |

| Serious Eye Damage/Irritation | Warning, Causes serious eye irritation | [6][17] |

| Specific Target Organ Toxicity | Warning, May cause respiratory irritation | [17] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[18][19]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][18]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Conclusion

2-Chloro-8-methylquinoline is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its versatile reactivity at the C2 position make it an invaluable scaffold. Through robust and scalable transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, this intermediate provides chemists with a reliable gateway to vast and diverse chemical spaces. For researchers and scientists in drug development, mastering the chemistry of 2-Chloro-8-methylquinoline is a key step toward the rational design and synthesis of the next generation of therapeutic agents.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 4225-85-8: 2-chloro-8-methylquinoline | CymitQuimica [cymitquimica.com]

- 5. 2-Chloro-8-methylquinoline | 4225-85-8 | EAA22585 [biosynth.com]

- 6. 2-Chloro-8-methylquinoline | C10H8ClN | CID 21540195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4225-85-8 2-Chloro-8-methylquinoline AKSci V5887 [aksci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemijournal.com [chemijournal.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. nbinno.com [nbinno.com]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemical-label.com [chemical-label.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

physical properties of 2-Chloro-8-methylquinoline

An In-depth Technical Guide to the Physical Properties of 2-Chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-methylquinoline (CAS No: 4225-85-8) is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and material science. Its bifunctional nature, featuring a reactive chloro- group at the 2-position and a methyl group at the 8-position on the quinoline scaffold, makes it a versatile precursor for the synthesis of more complex molecules. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

A comprehensive understanding of the is paramount for its effective use in research and development. These properties dictate the conditions required for its handling, storage, reaction setup, purification, and formulation. This guide provides a detailed examination of its key physical characteristics, supported by established experimental protocols to ensure scientific rigor and reproducibility.

Molecular Structure and Core Physical Data

The structural arrangement of 2-Chloro-8-methylquinoline fundamentally governs its physical and chemical behavior.

Caption: Molecular Structure of 2-Chloro-8-methylquinoline.

The key are summarized in the table below. It is important to note that while some values are derived from experimental data, others are estimates and should be treated as such in critical applications.

| Property | Value | Source |

| CAS Number | 4225-85-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 61°C | |

| Boiling Point | 292.84°C (estimate) | |

| Density | 1.181 g/cm³ (estimate) | |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone.[1] |

Spectroscopic Profile and Characterization

While a comprehensive, publicly available set of experimental spectra for 2-Chloro-8-methylquinoline is limited, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with closely related analogues like 8-chloro-2-methylquinoline and 2-chloroquinoline.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around δ 2.5-2.8 ppm. The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of doublets and triplets corresponding to the five protons on the quinoline ring system.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should exhibit ten distinct signals. The methyl carbon is expected in the aliphatic region (δ 15-25 ppm). The aromatic and heterocyclic carbons will appear in the δ 120-150 ppm range, with the carbon atom bonded to the chlorine (C2) being significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands. These include C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, and a characteristic C-Cl stretching band, typically observed in the 700-800 cm⁻¹ range.

-

Mass Spectrometry (MS) (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. An isotopic peak (M+2) at m/z 179, with an intensity of approximately one-third of the M⁺ peak, will be characteristic due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of a chlorine atom or a methyl radical.

Experimental Protocols for Physical Property Determination

To ensure accuracy and reproducibility, the determination of physical properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring melting point and solubility.

Protocol 1: Melting Point Determination via the Capillary Method

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically ≤ 1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (completion) are recorded as the melting point range.[5]

Methodology:

-

Sample Preparation:

-

Ensure the 2-Chloro-8-methylquinoline sample is dry and finely powdered.

-

Take a glass capillary tube, sealed at one end.

-

Press the open end of the capillary into the powdered sample to collect a small amount of material.

-

Tap the sealed end of the capillary gently on a hard surface to pack the sample down to a height of 1-2 mm.[5][6]

-

-

Apparatus Setup (Melting Point Apparatus):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Insert a calibrated thermometer into the designated port.

-

Ensure a clear view of the sample through the magnifying lens.[7]

-

-

Measurement:

-

Begin heating the apparatus. For an unknown or initial measurement, a rapid heating rate (e.g., 10-15°C per minute) can be used to determine an approximate melting point.[6]

-

Allow the apparatus to cool sufficiently.

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Record the temperature (T₁) when the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) when the last crystal of the solid melts.

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Assessment via the Shake-Flask Method

Solubility data is crucial for designing synthetic reactions, purification strategies (crystallization), and, in drug development, for formulation and bioavailability studies. The shake-flask method is a reliable technique for determining equilibrium solubility.[8]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states, creating a saturated solution. The concentration of the solute in the resulting solution is then determined.[8]

Methodology:

-

Preparation:

-

To a series of vials, add a precisely measured volume of the desired solvent (e.g., 5.0 mL of water, ethanol, acetone).

-

Add an excess amount of 2-Chloro-8-methylquinoline to each vial, ensuring a visible amount of undissolved solid remains. This confirms that the resulting solution will be saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE filter) to remove any suspended microcrystals. This step is critical to avoid artificially high results.

-

-

Concentration Analysis (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer a precise volume of the filtered supernatant (e.g., 2.0 mL) into the dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

-

Once the solvent is removed, place the dish in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.

-

Weigh the dish containing the solid residue (W₂).

-

-

Calculation:

-

The mass of the dissolved solid is (W₂ - W₁).

-

Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Safety, Handling, and Storage

As a chlorinated aromatic compound, 2-Chloro-8-methylquinoline requires careful handling.

-

Hazards: While specific data is limited, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

References

-

University of Calgary. (n.d.). Melting Point Determination. Organic Laboratory Techniques. Retrieved from [Link]

-

Al-Dahhan, W. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Emary, T. I. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 13(5), 1056-1067. MDPI AG. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cheméo. (n.d.). 8-Chloro-2-methylquinoline. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2). Retrieved from [Link]

-

NIST. (n.d.). 8-Chloro-2-methylquinoline. NIST WebBook. Retrieved from [Link]

-

Solubility of Things. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934. Retrieved from [Link]

-

Al-bayati, R. H., & Al-ammar, R. H. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 7-chloro-2-methyl-. NIST WebBook. Retrieved from [Link]

-

Faustino, P. J., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Retrieved from [Link]

-

NIST. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS 4225-85-8: 2-chloro-8-methylquinoline | CymitQuimica [cymitquimica.com]

- 2. 2-Chloro-8-methylquinoline | 4225-85-8 | EAA22585 [biosynth.com]

- 3. 2-Chloro-8-methylquinoline CAS#: 4225-85-8 [m.chemicalbook.com]

- 4. 2-Chloro-8-methylquinoline | 4225-85-8 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-8-methylquinoline molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-8-methylquinoline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-8-methylquinoline, a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical research communities. While its primary role is that of a versatile synthetic intermediate, inherent biological activities are also being explored. This document details the core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, explores its chemical reactivity, provides a predictive analysis of its spectroscopic signature, and discusses its current and potential applications in drug discovery and materials science. The content herein is curated for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable molecular scaffold.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

2-Chloro-8-methylquinoline (CAS: 4225-85-8) is a key derivative within this class. The chlorine atom at the 2-position acts as a reactive handle for nucleophilic substitution, making it an ideal precursor for building molecular complexity.[4] The methyl group at the 8-position provides a steric and electronic influence that can be exploited in molecular design. This guide serves as a technical resource, consolidating the essential chemical data and practical knowledge required to effectively utilize 2-Chloro-8-methylquinoline in a research setting.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and analysis. The key identifiers and computed properties for 2-Chloro-8-methylquinoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [5][6] |

| Molecular Weight | 177.63 g/mol | [5][6][7] |

| IUPAC Name | 2-chloro-8-methylquinoline | [5] |

| CAS Number | 4225-85-8 | [5][6] |

| Canonical SMILES | CC1=CC=CC2=C1N=C(C=C2)Cl | [5] |

| InChI Key | ZLKRFLIUXVCYKM-UHFFFAOYSA-N | [5] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis and Mechanistic Insights

The synthesis of substituted 2-chloroquinolines is often achieved via the Vilsmeier-Haack reaction, a powerful formylation method that can be adapted for cyclization.[8][9] This approach offers a reliable pathway to 2-Chloro-8-methylquinoline from readily available starting materials.

Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization

This protocol describes a robust method for the synthesis of 2-Chloro-8-methylquinoline starting from N-(2-methylphenyl)acetamide.

Reagents & Solvents:

-

N-(2-methylphenyl)acetamide (o-acetotoluidide)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool an appropriate volume of N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise with vigorous stirring.

-

Causality Insight: The reaction between POCl₃ and DMF is highly exothermic and forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Pre-formation at low temperature is crucial for controlling the reaction.

-

-

Addition of Acetanilide: Once the Vilsmeier reagent is formed (typically after 30 minutes of stirring), add N-(2-methylphenyl)acetamide (~1 equivalent) portion-wise, ensuring the internal temperature does not rise significantly.

-

Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-90°C) for several hours (e.g., 4-6 hours), monitoring by TLC.

-

Causality Insight: The elevated temperature provides the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) onto the activated benzene ring, followed by dehydration and chlorination to form the quinoline ring system.

-

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visualized Synthetic Workflow

Caption: Synthetic pathway for 2-Chloro-8-methylquinoline.

Chemical Reactivity and Synthetic Utility

The primary utility of 2-Chloro-8-methylquinoline stems from the reactivity of the chlorine atom at the C2 position. This position is electron-deficient due to the inductive effect of the ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of functional groups.

Key Transformations:

-

Amination: Reaction with primary or secondary amines (R₂NH) yields 2-amino-8-methylquinoline derivatives, which are common scaffolds in bioactive molecules.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) produces 2-ether substituted quinolines.

-

Thiolation: Reaction with thiols (RSH) in the presence of a base affords 2-thioether derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, significantly expanding its synthetic potential. The Sonogashira coupling of related 2-chloroquinolines has been well-documented.[2]

Visualized Reactivity Map

Sources

- 1. biosynce.com [biosynce.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-8-methylquinoline | C10H8ClN | CID 21540195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-8-methylquinoline - CAS:4225-85-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-8-methylquinoline in Organic Solvents

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely advantageous; it is paramount. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various chemical and biological systems. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of a significant heterocyclic compound: 2-chloro-8-methylquinoline.

This document eschews a conventional, rigid template in favor of a structure that organically follows the scientific process—from theoretical underpinnings to practical application. We will delve into the molecular characteristics of 2-chloro-8-methylquinoline, explore the theoretical principles governing its solubility, and provide detailed, field-proven experimental protocols for the empirical determination of its solubility in a range of organic solvents. The causality behind experimental choices is elucidated, ensuring that the reader not only understands how to perform these experiments but why specific steps are taken. Every protocol described herein is designed to be a self-validating system, promoting scientific integrity and reproducibility.

This guide is grounded in authoritative scientific principles and will provide in-text citations to support key claims. A comprehensive list of references is provided for further exploration. It is our hope that this in-depth guide will serve as an invaluable resource in your research and development endeavors.

Section 1: Understanding 2-Chloro-8-methylquinoline: Physicochemical Profile

Before delving into the complexities of solubility, it is essential to understand the intrinsic properties of 2-chloro-8-methylquinoline. Its molecular structure, a quinoline core substituted with a chloro group at the 2-position and a methyl group at the 8-position, dictates its polarity, molecular weight, and potential for intermolecular interactions—all of which are critical factors influencing its solubility.

Table 1: Physicochemical Properties of 2-Chloro-8-methylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 61°C | |

| SMILES | CC1=C2C(=CC=C1)C=CC(=N2)Cl | [1] |

| Predicted XlogP | 3.5 | [1] |

The quinoline ring system is aromatic and heterocyclic, containing a nitrogen atom which can act as a hydrogen bond acceptor. The chloro-substituent is electron-withdrawing and adds to the molecule's polarizability. The methyl group is a nonpolar, electron-donating group. The predicted XlogP value of 3.5 suggests that 2-chloro-8-methylquinoline is a lipophilic compound, indicating a preference for nonpolar environments over aqueous ones. This lipophilicity is a key predictor of its solubility behavior in organic solvents.

Section 2: Theoretical Framework of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution.

For a solid solute to dissolve in a liquid solvent, energy is required to break the solute-solute and solvent-solvent interactions, and energy is released upon the formation of solute-solvent interactions. The overall enthalpy change (ΔH) is the sum of these energy changes.

The Role of Polarity and Intermolecular Forces

The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a high dielectric constant and the presence of polar functional groups (e.g., hydroxyl, carbonyl), are adept at dissolving polar and ionic solutes through dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents, with low dielectric constants and a lack of polar functional groups (e.g., hydrocarbons), are effective at dissolving nonpolar solutes through van der Waals forces.

2-Chloro-8-methylquinoline possesses a moderately polar character due to the nitrogen atom and the chloro-substituent. However, the dominant feature is the large, nonpolar aromatic ring system. Therefore, it is anticipated to exhibit greater solubility in solvents of moderate to low polarity.

Predicting Solubility: A Qualitative Approach

In the absence of extensive empirical data, a qualitative prediction of solubility can be made by comparing the physicochemical properties of 2-chloro-8-methylquinoline with those of various organic solvents.

Table 2: Predicted Qualitative Solubility of 2-Chloro-8-methylquinoline in Common Organic Solvents

| Solvent | Molecular Formula | Dielectric Constant (20°C) | Polarity | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | 1.88 | Nonpolar | High | The nonpolar nature of hexane aligns well with the lipophilic character of 2-chloro-8-methylquinoline. |

| Toluene | C₇H₈ | 2.38 | Nonpolar (Aromatic) | Very High | The aromatic character of toluene facilitates π-π stacking interactions with the quinoline ring system. |

| Dichloromethane | CH₂Cl₂ | 9.08 | Moderately Polar | High | The polarity of dichloromethane is sufficient to interact with the polar functionalities of the solute without being overly polar to hinder dissolution of the nonpolar part. |

| Acetone | C₃H₆O | 20.7 | Polar Aprotic | Moderate | Acetone's polarity may be slightly too high for optimal dissolution of the largely nonpolar solute. |

| Ethanol | C₂H₅OH | 24.55 | Polar Protic | Moderate to Low | The hydrogen-bonding capability of ethanol may not be fully utilized, and its high polarity may not favor the dissolution of the lipophilic solute. |

| Methanol | CH₃OH | 32.7 | Polar Protic | Low | Methanol is a highly polar solvent, making it a poor solvent for the lipophilic 2-chloro-8-methylquinoline. |

| Water | H₂O | 80.1 | Highly Polar | Very Low | The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for this compound. |

Section 3: Experimental Determination of Solubility: Protocols and Causality

The following section provides detailed, step-by-step protocols for the experimental determination of the solubility of 2-chloro-8-methylquinoline. The choice of method depends on the required accuracy, throughput, and available instrumentation.

Gravimetric Method: The Gold Standard for Accuracy

The gravimetric method is a classical and highly accurate technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

3.1.1. Rationale and Causality

This method is considered a gold standard because it is a direct measurement and is not subject to interferences that can affect spectroscopic methods. The key to accuracy lies in ensuring the solution is truly saturated and that all solvent is removed without loss of the solute during the drying process. The use of a thermostatically controlled shaker or water bath is crucial to maintain a constant temperature, as solubility is temperature-dependent.

3.1.2. Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

3.1.3. Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-chloro-8-methylquinoline to a glass vial. An amount that is clearly more than what is expected to dissolve should be used to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solids. This step is critical to avoid overestimation of solubility.

-

Transfer the filtered solution to a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution and vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition or loss of the solute.

-

Once the solvent is completely evaporated, dry the vial containing the residue to a constant weight in a vacuum desiccator.

-

Weigh the vial with the dried residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2-chloro-8-methylquinoline by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of residue (g) / volume of solvent (mL)) * 100

-

High-Performance Liquid Chromatography (HPLC) Method: For Higher Throughput

For a more rapid determination of solubility, especially when screening multiple solvents, an HPLC-based method is highly effective. This method relies on quantifying the concentration of the solute in a saturated solution using a pre-established calibration curve.

3.2.1. Rationale and Causality

This method is faster than the gravimetric method and requires a smaller amount of material. Its accuracy is dependent on the quality of the calibration curve and the precision of the HPLC system. It is crucial to develop a robust HPLC method with a suitable mobile phase that can effectively separate the analyte from any potential impurities and provide a sharp, symmetrical peak. The use of an internal standard can improve the accuracy and precision of the measurements.

3.2.2. Experimental Workflow Diagram

Caption: HPLC-based solubility determination workflow.

3.2.3. Step-by-Step Protocol

-

HPLC Method Development:

-

Develop a suitable reverse-phase HPLC method for the quantification of 2-chloro-8-methylquinoline. A C18 column is often a good starting point.

-

The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time.

-

Select a suitable detection wavelength using a UV-Vis detector, typically the λmax of 2-chloro-8-methylquinoline.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-chloro-8-methylquinoline of a known concentration in a suitable solvent (e.g., the mobile phase).

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

-

-

Generation of Calibration Curve:

-

Inject each calibration standard into the HPLC system and record the corresponding peak area.

-

Plot a graph of peak area versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of 2-chloro-8-methylquinoline in the solvent of interest as described in the gravimetric method (Section 3.1.3, step 1).

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Section 4: Safety and Handling Considerations

2-Chloro-8-methylquinoline should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 5: Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 2-chloro-8-methylquinoline in organic solvents, from theoretical principles to practical experimental determination. While a lack of extensive publicly available quantitative data necessitates a predictive and qualitative approach to solubility estimation, the detailed protocols provided herein empower researchers to generate accurate and reliable solubility data in their own laboratories.

The understanding and empirical determination of the solubility of 2-chloro-8-methylquinoline are crucial for its effective utilization in synthetic chemistry and drug development. Future work in this area could involve the generation of a comprehensive database of its solubility in a wide array of solvents at various temperatures, which would be an invaluable resource for the scientific community. Furthermore, the application of computational tools, such as Quantitative Structure-Property Relationship (QSPR) modeling, could provide further insights into its solubility behavior and aid in the rational design of formulations and synthetic processes.

References

-

PubChem. Compound Summary for CID 21540195, 2-Chloro-8-methylquinoline. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-8-methylquinoline: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-8-methylquinoline, a key heterocyclic intermediate. This document delves into its fundamental physicochemical properties, outlines detailed synthetic and purification protocols, and explores its reactivity and potential applications, particularly within the realm of medicinal chemistry and drug development. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical innovation.

Physicochemical Properties of 2-Chloro-8-methylquinoline

2-Chloro-8-methylquinoline is a solid at room temperature, appearing as an off-white to light yellow crystalline substance. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Melting Point | 61 °C | |

| Boiling Point | 292.84 °C (estimated) | |

| Appearance | Off-white to light yellow solid | |

| CAS Number | 4225-85-8 | [1] |

Synthesis and Purification

The synthesis of 2-Chloro-8-methylquinoline is most effectively achieved through the chlorination of the corresponding 8-methylquinolin-2(1H)-one. This transformation is a common and well-established method for the preparation of 2-chloroquinolines.

Proposed Synthesis of 2-Chloro-8-methylquinoline

The following protocol describes a plausible and efficient method for the synthesis of 2-Chloro-8-methylquinoline, adapted from established procedures for similar quinoline derivatives.[2]

Reaction Scheme:

A plausible synthetic route to 2-Chloro-8-methylquinoline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). The use of excess POCl₃ serves as both the reagent and the solvent.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 105 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The resulting residue is cooled in an ice bath and then cautiously quenched by the slow addition of crushed ice.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until a pH of 7-8 is achieved. The aqueous layer is then extracted three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Chloro-8-methylquinoline.

Purification

The crude product can be purified by recrystallization or column chromatography to obtain a high-purity solid.

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization should be determined. A common approach is to use a binary solvent system, such as ethanol/water or hexane/ethyl acetate. The ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Dissolve the crude 2-Chloro-8-methylquinoline in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the purified product.

Column Chromatography Protocol:

-

Stationary and Mobile Phase: Silica gel (60-120 mesh) is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexane. The optimal eluent composition should be determined by TLC analysis.

-

Column Packing and Loading: The silica gel is packed into a glass column as a slurry in the initial eluent. The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

Elution and Collection: The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis and Concentration: The collected fractions are analyzed by TLC to identify those containing the pure product. The corresponding fractions are combined, and the solvent is removed under reduced pressure to afford the purified 2-Chloro-8-methylquinoline.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the chlorine will exhibit a characteristic downfield shift.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. Fragmentation patterns would involve the loss of a chlorine atom and other characteristic cleavages of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and a C-Cl stretching vibration.

Reactivity and Applications in Drug Development

The 2-chloro substituent on the quinoline ring renders the C2 position highly susceptible to nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its utility as a versatile intermediate in the synthesis of a wide array of functionalized quinoline derivatives.

Nucleophilic substitution at the C2 position of 2-Chloro-8-methylquinoline.

This reactivity allows for the introduction of various functional groups, such as amines, alcohols, and thiols, at the 2-position, enabling the synthesis of diverse libraries of compounds for biological screening. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Therefore, 2-Chloro-8-methylquinoline serves as a valuable building block for the development of novel therapeutic agents.[4]

Safety and Handling

As with all chemical reagents, 2-Chloro-8-methylquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for the isomeric 8-chloro-2-methylquinoline, the compound may be harmful if swallowed and can cause skin and serious eye irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemically resistant gloves

-

A lab coat

Handling Procedures:

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

2-Chloro-8-methylquinoline is a valuable and versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its physicochemical properties, detailed potential synthetic and purification methods, and discussed its analytical characterization, reactivity, and safety considerations. The information presented here is intended to empower researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

-

PubChem. 2-Chloro-8-methylquinoline. (URL: [Link])

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (URL: [Link])

-

PubChem. 8-Chloro-2-methylquinoline. (URL: [Link])

Sources

1H and 13C NMR spectral data of 2-Chloro-8-methylquinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-8-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, grounded in the fundamental principles of NMR spectroscopy. The guide explains the influence of the chloro and methyl substituents on the quinoline ring's electronic environment and the resulting chemical shifts. It includes detailed experimental protocols, data presented in a clear, tabular format, and visual diagrams to facilitate understanding of the molecular structure and analytical workflow.

Introduction: The Role of NMR in Heterocyclic Compound Characterization

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many biologically active natural products and synthetic pharmaceuticals.[1] The precise characterization of substituted quinolines is paramount in fields like medicinal chemistry and materials science to establish structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these molecules in solution.

This guide focuses on 2-Chloro-8-methylquinoline, a derivative featuring an electron-withdrawing group (EWG) at the C2 position and an electron-donating group (EDG) at the C8 position. This substitution pattern creates a unique electronic environment, which is reflected in its ¹H and ¹³C NMR spectra. By dissecting these spectra, we can unambiguously confirm the compound's identity and gain deep insights into its molecular structure.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for the correct assignment of NMR signals. The structure of 2-Chloro-8-methylquinoline with the standard IUPAC numbering system is presented below. This numbering will be used for all spectral assignments throughout this guide.

Figure 1: Molecular Structure of 2-Chloro-8-methylquinoline with IUPAC Numbering.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol provides a self-validating system for the characterization of quinoline derivatives.[2]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the 2-Chloro-8-methylquinoline sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃), within a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Homogenization: Cap the NMR tube and gently invert it multiple times to ensure the formation of a homogeneous solution.

Data Acquisition Workflow

The process from sample to final analysis follows a structured workflow to ensure data integrity and accurate interpretation.

Figure 2: Standard workflow for NMR spectroscopic analysis.

Spectrometer Parameters

-

Instrument: Data should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for each unique carbon.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024, as ¹³C has a low natural abundance.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The introduction of a chlorine atom at the C2 position and a methyl group at the C8 position significantly influences the chemical shifts of the quinoline protons.[2][3]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons of 2-Chloro-8-methylquinoline. These predictions are based on data from analogous compounds like 2-chloroquinoline and 8-methylquinoline.[2][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~7.45 | d | J(H3-H4) ≈ 8.5 | 1H |

| H4 | ~8.05 | d | J(H4-H3) ≈ 8.5 | 1H |

| H5 | ~7.70 | d | J(H5-H6) ≈ 8.2 | 1H |

| H6 | ~7.40 | t | J(H6-H5) ≈ 8.2, J(H6-H7) ≈ 7.5 | 1H |

| H7 | ~7.60 | d | J(H7-H6) ≈ 7.5 | 1H |

| -CH₃ | ~2.75 | s | - | 3H |

Interpretation of the ¹H NMR Spectrum

-

Methyl Protons (-CH₃): The three protons of the methyl group at C8 are expected to appear as a sharp singlet at approximately 2.75 ppm. This upfield position is characteristic of alkyl groups attached to an aromatic ring.

-

Aromatic Protons (Pyridine Ring):

-

H3 and H4: The protons on the pyridine ring (H3 and H4) form a simple AX spin system, appearing as two doublets. The electron-withdrawing chlorine atom at C2 deshields the adjacent H3 and, to a greater extent, the para-positioned H4.[2] Consequently, H4 is expected to resonate significantly downfield (~8.05 ppm) compared to H3 (~7.45 ppm). Their coupling constant of ~8.5 Hz is typical for ortho-coupling in this ring system.

-

-

Aromatic Protons (Benzene Ring):

-

H5, H6, H7: These three protons on the carbocyclic ring form a more complex spin system. The electron-donating methyl group at C8 exerts a shielding effect on these protons, shifting them slightly upfield compared to unsubstituted quinoline.

-

H6 is expected to be a triplet (or more accurately, a doublet of doublets with similar J values) due to coupling with both H5 and H7.

-

H5 and H7 will appear as doublets (or doublet of doublets if meta-coupling is resolved). The specific assignment can be confirmed with 2D NMR techniques.

-

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of 2-Chloro-8-methylquinoline are presented below. The shifts are influenced by the electronegative chlorine atom and the alkyl methyl group.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~151.0 |

| C3 | ~123.0 |

| C4 | ~139.5 |

| C4a | ~128.0 |

| C5 | ~127.5 |

| C6 | ~126.5 |

| C7 | ~130.0 |

| C8 | ~136.0 |

| C8a | ~147.0 |

| -CH₃ | ~18.0 |

Interpretation of the ¹³C NMR Spectrum

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield aliphatic region, around 18.0 ppm.

-

Aromatic Carbons:

-

C2: The carbon directly attached to the highly electronegative chlorine atom (C2) is significantly deshielded and will appear furthest downfield among the protonated carbons, around 151.0 ppm.[2]

-

C8a and C4a: These are quaternary carbons involved in the ring fusion. C8a, adjacent to the nitrogen, is expected to be significantly downfield (~147.0 ppm).

-

C8: The carbon bearing the methyl group (C8) will be shifted downfield due to the substitution effect, appearing around 136.0 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons (C3, C4, C5, C6, C7) will resonate in the typical aromatic region of ~120-140 ppm. The specific shifts are a result of the combined electronic effects of the nitrogen atom and the two substituents. For instance, C4 is deshielded due to its para-relationship with the chlorine atom.

-

The Role of 2D NMR in Structural Confirmation

While 1D NMR provides foundational data, complex structures like substituted quinolines often require 2D NMR techniques for unambiguous signal assignment.[3]

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the connectivity of protons. It would show cross-peaks between H3-H4 and between H5-H6 and H6-H7, definitively establishing their adjacent relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to the carbon it is directly attached to. It would be used to definitively assign the chemical shifts of C3, C4, C5, C6, C7, and the methyl carbon based on their corresponding proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons like C2, C4a, C8, and C8a.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Chloro-8-methylquinoline are highly informative, providing a detailed electronic and structural fingerprint of the molecule. The chloro and methyl substituents induce predictable and interpretable shifts in the signals of the quinoline core. The ¹H spectrum is characterized by a singlet for the methyl group and distinct patterns for the aromatic protons in both the pyridine and benzene rings. The ¹³C spectrum clearly distinguishes the ten unique carbon environments, with the carbon attached to the chlorine atom being the most deshielded. A comprehensive analysis, ideally supplemented with 2D NMR data, allows for the complete and confident structural elucidation of 2-Chloro-8-methylquinoline, an essential step in its application for research and development.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloro-8-methylquinoline, a substituted quinoline of interest in pharmaceutical and chemical research. This document moves beyond a standard protocol, offering in-depth insights into the rationale behind methodological choices, from sample introduction to spectral interpretation, to empower researchers in developing and validating their own analytical workflows.

Introduction to 2-Chloro-8-methylquinoline and the Role of Mass Spectrometry

2-Chloro-8-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₈ClN and a monoisotopic mass of approximately 177.03 Da.[1] The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and pharmaceuticals. The introduction of a chlorine atom and a methyl group to the quinoline core significantly influences its physicochemical properties and, consequently, its behavior in analytical systems.